2-(2-bromo-4-fluoro-5-methylphenyl)acetonitrile
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Overview
Description
2-(2-bromo-4-fluoro-5-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H7BrFN It is a derivative of acetonitrile, featuring a bromo, fluoro, and methyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-fluoro-5-methylphenyl)acetonitrile typically involves the reaction of 2-bromo-4-fluoro-5-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with a nitrile group, yielding the desired acetonitrile derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-fluoro-5-methylphenyl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., DMF).
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 2-(2-azido-4-fluoro-5-methylphenyl)acetonitrile.
Oxidation: Formation of 2-(2-bromo-4-fluoro-5-methylbenzoic acid)acetonitrile.
Reduction: Formation of 2-(2-bromo-4-fluoro-5-methylphenyl)ethylamine.
Scientific Research Applications
2-(2-bromo-4-fluoro-5-methylphenyl)acetonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-fluoro-5-methylphenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromo and fluoro substituents can enhance its binding affinity and specificity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-chloro-5-methylphenyl)acetonitrile
- 2-(2-bromo-4-fluoro-5-methylphenyl)ethylamine
- 2-(2-bromo-4-fluoro-5-methylbenzoic acid)acetonitrile
Uniqueness
2-(2-bromo-4-fluoro-5-methylphenyl)acetonitrile is unique due to the combination of bromo, fluoro, and methyl substituents on the phenyl ring. This specific substitution pattern can influence its reactivity and binding properties, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-(2-bromo-4-fluoro-5-methylphenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN/c1-6-4-7(2-3-12)8(10)5-9(6)11/h4-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXQATAIYMVMOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Br)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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